![molecular formula C8H13N3O B2388947 1-(oxan-4-yl)-1H-pyrazol-3-amine CAS No. 1339391-39-7](/img/structure/B2388947.png)
1-(oxan-4-yl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(oxan-4-yl)-1H-pyrazol-3-amine is a chemical compound that has gained significant attention in scientific research in recent years. It is a heterocyclic compound that contains a pyrazole ring and an oxan-4-yl substituent. This compound has shown promising results in various scientific studies, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-(oxan-4-yl)-1H-pyrazol-3-amine is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and proteins involved in disease pathways. For example, it has been shown to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have reported various biochemical and physiological effects of 1-(oxan-4-yl)-1H-pyrazol-3-amine. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of various bacteria and fungi, and reduce inflammation in animal models of inflammation. It has also been reported to have antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(oxan-4-yl)-1H-pyrazol-3-amine is its versatility in various scientific experiments. It can be easily synthesized and purified, making it a convenient compound to work with. However, one of the limitations is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(oxan-4-yl)-1H-pyrazol-3-amine. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its effectiveness in various cancer types and to elucidate its mechanism of action. Another area of interest is its potential as an anti-inflammatory agent. Studies are needed to determine its effectiveness in various animal models of inflammation and to determine its optimal dosage and administration route. Additionally, more research is needed to determine its potential as an inhibitor of various enzymes and proteins involved in disease pathways.
Synthesis Methods
The synthesis of 1-(oxan-4-yl)-1H-pyrazol-3-amine involves the reaction of oxan-4-yl hydrazine with 1,3-diketone. The reaction is carried out under reflux conditions in the presence of a catalyst such as sodium acetate. The product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
1-(oxan-4-yl)-1H-pyrazol-3-amine has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported its effectiveness as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. It has also shown potential as an inhibitor of various enzymes such as acetylcholinesterase and tyrosinase.
properties
IUPAC Name |
1-(oxan-4-yl)pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c9-8-1-4-11(10-8)7-2-5-12-6-3-7/h1,4,7H,2-3,5-6H2,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SINGMNYTTDSEPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=CC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(oxan-4-yl)-1H-pyrazol-3-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.